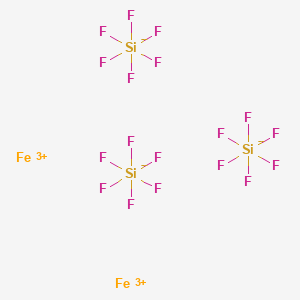

hexafluorosilicon(2-);iron(3+)

描述

Hexafluorosilicon(2−); iron(3+), also termed iron(III) hexafluorosilicate, is a coordination compound comprising the hexafluorosilicate anion $[SiF6]^{2-}$ and ferric iron ($Fe^{3+}$). The compound’s structure involves $Fe^{3+}$ ions electrostatically bound to $[SiF6]^{2-}$ octahedra, with possible hydration states (e.g., $Fe2(SiF6)3 \cdot nH2O$) . The $[SiF_6]^{2-}$ anion features a robust octahedral geometry with Si–F bond lengths of 1.71 Å, contributing to stability in acidic conditions .

属性

CAS 编号 |

12062-26-9 |

|---|---|

分子式 |

F18Fe2Si3 |

分子量 |

537.92 g/mol |

IUPAC 名称 |

hexafluorosilicon(2-);iron(3+) |

InChI |

InChI=1S/3F6Si.2Fe/c3*1-7(2,3,4,5)6;;/q3*-2;2*+3 |

InChI 键 |

CNYKJSBXRDTEHS-UHFFFAOYSA-N |

规范 SMILES |

F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Fe+3].[Fe+3] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of hexafluorosilicon(2-);iron(3+) typically involves the reaction of hexafluorosilicic acid with iron(III) salts. One common method is to dissolve iron(III) chloride in water and then add hexafluorosilicic acid to the solution. The reaction proceeds under acidic conditions, and the resulting compound can be isolated by crystallization.

Industrial Production Methods

On an industrial scale, hexafluorosilicon(2-);iron(3+) can be produced as a byproduct during the manufacturing of phosphate fertilizers. The process involves the treatment of phosphate rock with sulfuric acid, which generates hexafluorosilicic acid. This acid can then be reacted with iron(III) salts to produce the desired compound .

化学反应分析

Types of Reactions

Hexafluorosilicon(2-);iron(3+) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Iron(III) can be reduced to iron(II) under certain conditions, and vice versa.

Substitution Reactions: The hexafluorosilicate anion can participate in ligand exchange reactions with other anions or ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide can oxidize iron(II) to iron(III).

Reducing Agents: Sodium borohydride can reduce iron(III) to iron(II).

Acidic Conditions: The compound is stable in acidic solutions, which prevent the decomposition of hexafluorosilicic acid.

Major Products Formed

Iron(II) and Iron(III) Complexes: Depending on the reaction conditions, various iron complexes can be formed.

Silicon Tetrafluoride: In the presence of strong acids, hexafluorosilicic acid can decompose to form silicon tetrafluoride.

科学研究应用

Hexafluorosilicon(2-);iron(3+) has several applications in scientific research:

Chemistry: It is used as a reagent in the synthesis of other coordination compounds and as a catalyst in certain reactions.

Biology: Iron(III) complexes are studied for their role in biological systems, including their interaction with proteins and enzymes.

Medicine: Iron(III) compounds are investigated for their potential use in drug delivery systems and as contrast agents in medical imaging.

作用机制

The mechanism by which hexafluorosilicon(2-);iron(3+) exerts its effects involves the coordination of the hexafluorosilicate anion to the iron(III) center. This coordination stabilizes the iron(III) ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .

相似化合物的比较

Structural and Physicochemical Properties

Table 1: Comparison of Hexafluorosilicate Salts

- Stability : Unlike $Fe^{2+}$ hexafluorosilicate ($FeSiF6 \cdot 6H2O$), which is hygroscopic and stable in hydrated form , $Fe^{3+}$ hexafluorosilicate likely hydrolyzes in aqueous solutions due to $Fe^{3+}$’s strong tendency to form oxyhydroxides ($FeO(OH)$) .

- Solubility : $Fe^{3+}$ salts generally exhibit lower solubility than $Fe^{2+}$ counterparts (e.g., $FeCl3$ vs. $FeCl2$) due to higher lattice energy .

Table 2: Comparison of Fe³⁺-Containing Compounds

- Iron Uptake: $Fe^{3+}$ in hexafluorosilicate is less bioavailable than heme iron or $Fe^{2+}$ due to poor absorption in the gut (non-heme iron absorption relies on DCYTB and DMT1 transporters) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。